N-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
N-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxyphenyl group, a fluorophenylsulfonyl group, and a methylglycinamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-phenoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base, followed by the addition of methylglycine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenoxyphenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-phenoxyphenyl)-3-[4-(isopropylsulfamoyl)phenyl]propanamide
- N-(5-chloro-2-methoxyphenyl)ureido-N’-(4-fluorophenyl)oxamide
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
Uniqueness
N-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-25(30(27,28)18-10-8-16(23)9-11-18)14-21(26)24-19-13-15(22)7-12-20(19)29-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPIQBWJFOXQIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.